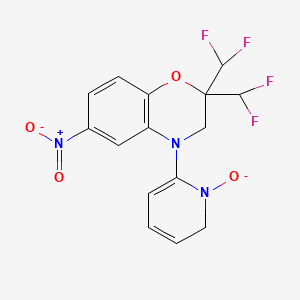
CUDC-101
Übersicht
Beschreibung
CUDC-101 ist ein neuartiges kleines Molekül, das als Multitarget-Inhibitor fungiert. Es hemmt gleichzeitig Histon-Deacetylase, epidermaler Wachstumsfaktor-Rezeptor (EGFR) und humaner epidermaler Wachstumsfaktor-Rezeptor 2 (HER2). Diese Verbindung hat eine starke Antikrebsaktivität gezeigt, indem sie wichtige Regulatoren der EGFR- und HER2-Signalwege blockiert und gleichzeitig mehrere kompensatorische Pfade abschwächt, die es Krebszellen ermöglichen, den Auswirkungen konventioneller Inhibitoren zu entgehen .
Herstellungsmethoden
Die Synthese von this compound beinhaltet die Integration mehrerer inhibitorischer funktioneller Gruppen. Die Verbindung wird hergestellt, indem eine Hydroxamsäure-funktionelle Gruppe, die für die Histon-Deacetylase-Inhibition verantwortlich ist, in die Methoxyethoxy-Gruppe des Phenylaminochinazolin-Rückgrats des Rezeptor-Tyrosinkinase-Inhibitors eingeführt wird . Die industriellen Produktionsmethoden für this compound beinhalten typischerweise Standardverfahren der organischen Synthese, einschließlich der Verwendung verschiedener Reagenzien und Katalysatoren, um die gewünschte chemische Struktur zu erreichen .
Wissenschaftliche Forschungsanwendungen
CUDC-101 hat eine breite Palette an Anwendungen in der wissenschaftlichen Forschung, insbesondere in den Bereichen Chemie, Biologie, Medizin und Industrie. In der Chemie wird es als Werkzeug zur Untersuchung der Inhibition von Histon-Deacetylase und Rezeptor-Tyrosinkinasen verwendet. In der Biologie wird es eingesetzt, um die molekularen Mechanismen der Krebszellproliferation und -apoptose zu untersuchen. In der Medizin wird this compound als potenzieller Therapeutikum für die Behandlung verschiedener Krebsarten, einschließlich solider Tumoren und hämatologischer Malignome, untersucht . Darüber hinaus findet es Anwendungen in der Industrie für die Entwicklung neuer Krebsmedikamente und therapeutischer Strategien .
Wirkmechanismus
This compound entfaltet seine Wirkung durch die gleichzeitige Inhibition von Histon-Deacetylase, epidermalem Wachstumsfaktor-Rezeptor (EGFR) und humanem epidermalem Wachstumsfaktor-Rezeptor 2 (HER2). Diese Multitarget-Inhibition führt zur Blockierung wichtiger Signalwege, die an der Proliferation und dem Überleben von Krebszellen beteiligt sind. Die Verbindung induziert auch Caspase-abhängige Apoptose, reguliert die Zellproliferation und -migration und verstärkt die Präsentation von Tumorantigenen . Die molekularen Zielstrukturen von this compound umfassen Histon-Deacetylase-Enzyme, epidermaler Wachstumsfaktor-Rezeptor (EGFR) und humaner epidermaler Wachstumsfaktor-Rezeptor 2 (HER2) sowie andere onkogene Pfade wie AKT, HER3 und MET .
Wirkmechanismus
Target of Action
CUDC-101 is a novel, small-molecule, anticancer agent that targets three key proteins: Histone Deacetylase (HDAC), Epidermal Growth Factor Receptor (EGFR), and Human Epidermal Growth Factor Receptor 2 (HER2) . These proteins play critical roles in cell growth, survival, and differentiation, making them important targets for cancer therapeutics .
Mode of Action
this compound inhibits the activity of HDAC, EGFR, and HER2 . By blocking these targets, this compound disrupts key cellular processes that drive tumor growth and survival . For instance, it inhibits both the full-length Androgen Receptor (flAR) and the Androgen Receptor Variant 7 (AR-V7), which are involved in the progression of castration-resistant prostate cancer .
Biochemical Pathways
this compound affects multiple biochemical pathways. It blocks key regulators of EGFR/HER2 signaling pathways and attenuates multiple compensatory pathways, such as AKT, HER3, and MET . This multi-targeted approach helps to overcome the limitations of single-target cancer therapeutics, which often face issues of drug resistance .
Result of Action
this compound has shown potent antiproliferative and proapoptotic activities against cultured and implanted tumor cells that are sensitive or resistant to several approved single-targeted drugs . It has also been found to alter the skeletal morphology and microfilament structure of cancer cells, block cell cycle progression, and induce apoptosis .
Action Environment
The effectiveness of this compound can be influenced by various environmental factors. For instance, cancer cells that have acquired resistance to single-target EGFR inhibitors through upregulation of AXL or loss of E-cadherin remain sensitive to this compound . This suggests that the tumor microenvironment and genetic alterations within cancer cells can impact the efficacy of this compound.
Safety and Hazards
Zukünftige Richtungen
CUDC-101 has the potential to dramatically improve the treatment of heterogeneous and drug-resistant tumors that cannot be controlled with single-target agents . It may be a potential therapeutic option for the treatment of bladder cancer . Further understanding of bladder cancer through molecular biology and genetics studies has led to the development of diagnostic and therapeutic modalities for localized and advanced bladder cancer .
Biochemische Analyse
Biochemical Properties
CUDC-101 plays a significant role in biochemical reactions by inhibiting class I and II histone deacetylases, epidermal growth factor receptor, and human epidermal growth factor receptor 2. The inhibition of these enzymes and receptors disrupts critical signaling pathways that are essential for cancer cell survival and proliferation. This compound interacts with histone deacetylases by binding to their active sites, preventing the deacetylation of histone proteins, which leads to an open chromatin structure and increased gene expression . Additionally, this compound competes with ATP for binding to epidermal growth factor receptor and human epidermal growth factor receptor 2, thereby inhibiting their kinase activity and downstream signaling .
Cellular Effects
This compound exerts profound effects on various types of cells and cellular processes. In cancer cells, this compound induces cell cycle arrest and apoptosis by inhibiting the epidermal growth factor receptor and human epidermal growth factor receptor 2 signaling pathways . This inhibition leads to the downregulation of key survival pathways, such as the phosphoinositide 3-kinase and protein kinase B pathway, and the mitogen-activated protein kinase pathway . Furthermore, this compound enhances the expression of pro-apoptotic genes and reduces the expression of anti-apoptotic genes, thereby promoting cell death . In addition to its effects on cell signaling and gene expression, this compound also impacts cellular metabolism by altering the acetylation status of metabolic enzymes .
Molecular Mechanism
The molecular mechanism of this compound involves its ability to simultaneously inhibit multiple targets. This compound binds to the active sites of histone deacetylases, preventing the removal of acetyl groups from histone proteins . This results in an open chromatin structure that facilitates gene transcription. Additionally, this compound competes with ATP for binding to the kinase domains of epidermal growth factor receptor and human epidermal growth factor receptor 2, thereby inhibiting their kinase activity . This inhibition disrupts downstream signaling pathways that are crucial for cancer cell survival and proliferation. The combined inhibition of histone deacetylases, epidermal growth factor receptor, and human epidermal growth factor receptor 2 by this compound leads to a synergistic effect that enhances its anticancer activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound is relatively stable and maintains its inhibitory activity over extended periods . Prolonged exposure to this compound can lead to the degradation of the compound, which may reduce its efficacy . Long-term studies have shown that this compound can induce sustained changes in cellular function, including persistent inhibition of cell proliferation and induction of apoptosis . These effects are observed in both in vitro and in vivo studies, indicating the potential for long-term therapeutic benefits .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively inhibits tumor growth and induces apoptosis without causing significant toxicity . At higher doses, this compound can cause adverse effects, including weight loss, liver toxicity, and hematological abnormalities . These toxic effects are dose-dependent and highlight the importance of optimizing the dosage to achieve a balance between efficacy and safety . Threshold effects have also been observed, where a minimum effective dose is required to achieve significant anticancer activity .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its inhibition of histone deacetylases, epidermal growth factor receptor, and human epidermal growth factor receptor 2 . The inhibition of histone deacetylases by this compound leads to increased acetylation of histone proteins, which affects the expression of genes involved in metabolism . Additionally, the inhibition of epidermal growth factor receptor and human epidermal growth factor receptor 2 disrupts signaling pathways that regulate metabolic processes, such as glucose uptake and glycolysis . These effects on metabolic pathways contribute to the overall anticancer activity of this compound .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It is taken up by cells via passive diffusion and active transport mechanisms . Once inside the cells, this compound is distributed to different cellular compartments, including the nucleus, where it exerts its inhibitory effects on histone deacetylases . The distribution of this compound within tissues is influenced by its binding to plasma proteins and its ability to penetrate biological membranes . These factors affect the localization and accumulation of this compound in target tissues, which is crucial for its therapeutic efficacy .
Subcellular Localization
The subcellular localization of this compound plays a critical role in its activity and function. This compound is primarily localized in the nucleus, where it inhibits histone deacetylases and affects gene expression . The presence of targeting signals and post-translational modifications may direct this compound to specific compartments or organelles within the cell . For example, the addition of a nuclear localization signal can enhance the accumulation of this compound in the nucleus, thereby increasing its inhibitory activity . Understanding the subcellular localization of this compound is essential for optimizing its therapeutic potential and minimizing off-target effects .
Vorbereitungsmethoden
The synthesis of CUDC-101 involves the integration of multiple inhibitory functional groups. The compound is created by introducing a hydroxamic acid functional group, which is responsible for histone deacetylase inhibition, onto the methoxyethoxy group of the phenylaminoquinazoline backbone of the receptor tyrosine kinase inhibitor . The industrial production methods for this compound typically involve standard organic synthesis techniques, including the use of various reagents and catalysts to achieve the desired chemical structure .
Analyse Chemischer Reaktionen
CUDC-101 durchläuft verschiedene Arten von chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, was zur Bildung verschiedener Oxidationsprodukte führt.
Reduktion: this compound kann mit gängigen Reduktionsmitteln reduziert werden, was zur Bildung reduzierter Derivate führt.
Zu den gängigen Reagenzien, die in diesen Reaktionen verwendet werden, gehören Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und verschiedene Nukleophile für Substitutionsreaktionen. Die Hauptprodukte, die bei diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab .
Vergleich Mit ähnlichen Verbindungen
CUDC-101 ist einzigartig in seiner Fähigkeit, gleichzeitig mehrere Zielstrukturen zu inhibieren, was es effektiver macht als Einzelzielinhibitoren. Zu ähnlichen Verbindungen gehören:
Vorinostat: Ein Histon-Deacetylase-Inhibitor, der keine Rezeptor-Tyrosinkinasen angreift.
Gefitinib: Ein epidermaler Wachstumsfaktor-Rezeptor-Inhibitor, der keine Histon-Deacetylase inhibiert.
Der Multitarget-Ansatz von this compound ermöglicht es, Resistenzmechanismen zu überwinden, die die Wirksamkeit von Einzelzielinhibitoren begrenzen, was es zu einem vielversprechenden Kandidaten für die Behandlung heterogener und medikamentenresistenter Tumoren macht .
Eigenschaften
IUPAC Name |
7-[4-(3-ethynylanilino)-7-methoxyquinazolin-6-yl]oxy-N-hydroxyheptanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O4/c1-3-17-9-8-10-18(13-17)27-24-19-14-22(21(31-2)15-20(19)25-16-26-24)32-12-7-5-4-6-11-23(29)28-30/h1,8-10,13-16,30H,4-7,11-12H2,2H3,(H,28,29)(H,25,26,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLIVFNIUGLLCEK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)N=CN=C2NC3=CC=CC(=C3)C#C)OCCCCCCC(=O)NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00143784 | |
| Record name | CUDC-101 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00143784 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
434.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1012054-59-9 | |
| Record name | CUDC-101 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1012054599 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CUDC-101 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12174 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | CUDC-101 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00143784 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CUDC-101 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1A7Y9MP123 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


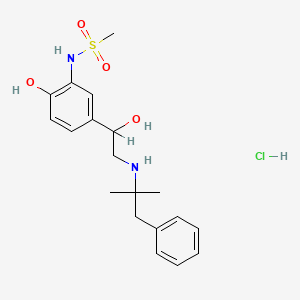
![(5E)-5-[2-[(1E,3E)-5-hydroxy-5-[1-(3-phenylprop-2-ynyl)cyclobutyl]penta-1,3-dienyl]cyclohexylidene]pentanoic acid](/img/structure/B1684394.png)
![butyl 1-[(E,1R,4R)-4-[(1R,3aS,4E,7aR)-4-[(2Z)-2-[(3S,5R)-3,5-dihydroxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-1-hydroxypent-2-enyl]cyclopropane-1-carboxylate](/img/structure/B1684395.png)
![2,3-Dimethyl-6-phenyl-12h-[1,3]dioxolo[4,5-h]imidazo[1,2-c][2,3]benzodiazepine](/img/structure/B1684396.png)
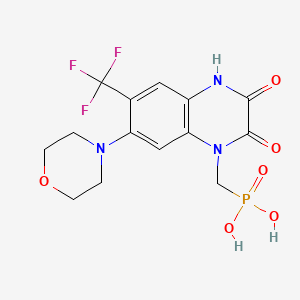
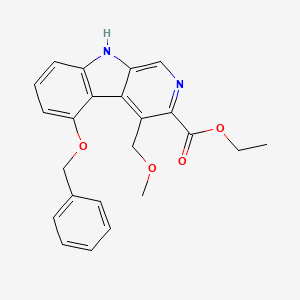
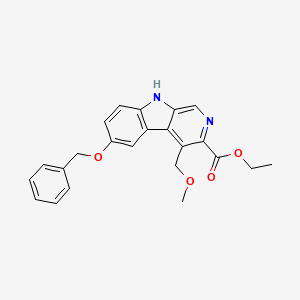

![ethyl 4-(methoxymethyl)-5-propan-2-yloxy-9H-pyrido[3,4-b]indole-3-carboxylate](/img/structure/B1684402.png)
![ethyl N-[4-(2,4-dimethoxyphenyl)-5-oxodithiolo[4,3-b]pyrrol-6-yl]carbamate](/img/structure/B1684403.png)


